REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6]CC)=O)#[N:2].[NH2:9][CH2:10][CH2:11][OH:12]>CCO>[C:1]([CH2:3][C:4]([NH:9][CH2:10][CH2:11][OH:12])=[O:6])#[N:2]
|
Name
|
|
Quantity
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9.41 mL
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Type
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reactant
|
Smiles
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C(#N)CC(=O)OCC
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Name
|
|
Quantity
|
5.34 mL
|
Type
|
reactant
|
Smiles
|
NCCO
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Name
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|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 4 h before concentration in vacuo
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Duration
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4 h
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Type
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CUSTOM
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Details
|
The mixture was purified on a 100 g Silica column
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Type
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WASH
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Details
|
eluting with 0-10% MeOH/DCM
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Type
|
CUSTOM
|
Details
|
Desired fractions were collected
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(=O)NCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 79.7 mmol | |
AMOUNT: MASS | 10.2 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |